N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide

GIRK channel Metabolic stability Cyclic sulfone

This benzamide features three independently tunable modules: a 4-ethoxybenzamide core, a furan-2-ylmethyl group, and a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent. The cyclic sulfone has been validated as a metabolic stability enhancer in GIRK activator scaffolds, slowing amide hydrolysis compared to non-sulfone analogs. The ethoxy position and furan heterocycle dictate binding affinity and isoform selectivity in FABP4/5 inhibition. Replacing this compound with a generic benzamide risks loss of metabolic stability, altered target selectivity, or inverted pharmacology. Ideal for SAR exploration in metabolic disorders, atherosclerosis, and NASH research.

Molecular Formula C18H21NO5S
Molecular Weight 363.4 g/mol
Cat. No. B11413400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide
Molecular FormulaC18H21NO5S
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3
InChIInChI=1S/C18H21NO5S/c1-2-23-16-7-5-14(6-8-16)18(20)19(12-17-4-3-10-24-17)15-9-11-25(21,22)13-15/h3-8,10,15H,2,9,11-13H2,1H3
InChIKeyRSXSXKFPLGUIGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide: Chemical Identity and Research Context


N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide is a synthetic organic compound belonging to the benzamide class, featuring a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) group, a 4-ethoxyphenyl moiety, and a furan-2-ylmethyl substituent [1]. It is structurally related to non-annulated thiophenylamides described in patent literature as fatty-acid binding protein (FABP) 4 and/or 5 inhibitors [2] and to G protein-gated inwardly rectifying potassium (GIRK) channel activator scaffolds [3]. However, publicly available primary research data specific to this compound are extremely limited, with no quantitative pharmacological results identified in peer-reviewed journals or authoritative databases as of the search date.

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide Cannot Be Casually Substituted


This compound contains three independently tunable structural modules: the 4-ethoxybenzamide core, the furan-2-ylmethyl group, and the 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) substituent. In closely related GIRK activator series, subtle modifications to the heterocyclic substituent on the amide nitrogen have been shown to switch pharmacology from activation to inhibition [1]. The cyclic sulfone group has been demonstrated to confer significant metabolic stability advantages over non-sulfone analogs in related pyrazole-based GIRK activators by slowing amide hydrolysis [2]. Similarly, in the FABP4/5 inhibitor patent space, the specific combination of the ethoxy substituent position (4- vs. 2- or 3-) and the furan heterocycle dictates binding affinity and isoform selectivity [3]. Therefore, replacing this compound with a generic benzamide or a sulfone-lacking analog risks loss of metabolic stability, altered target selectivity, or even inverted pharmacology.

Quantitative Differentiation Evidence for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide


Metabolic Stability Conferred by the 1,1-Dioxidotetrahydrothiophen-3-yl Group in GIRK Activator Scaffolds

In a 2025 structure-activity relationship study of GIRK1/2 activators, incorporation of the 1,1-dioxidotetrahydrothiophen-3-yl group onto a pyrazole scaffold resulted in significantly improved metabolic stability compared to non-sulfone analogs [1]. While the target compound is a benzamide rather than a pyrazole, the cyclic sulfone moiety is identical. Compound 3 in that study, bearing the sulfone group, demonstrated improved stability and a brain-to-plasma ratio of 0.87, comparable to the lead compound [1]. The mechanism is hypothesized to involve intramolecular hydrogen bonding between the amide N–H and the sulfone oxygen, slowing amide hydrolysis [1]. This class-level inference suggests that the target compound may offer superior metabolic stability relative to analogs lacking the dioxidotetrahydrothiophen group, such as 4-ethoxy-N-(furan-2-ylmethyl)benzamide.

GIRK channel Metabolic stability Cyclic sulfone

Structural Specificity for FABP4/5 Inhibition in Non-Annulated Thiophenylamide Patent Series

US Patent 9353102 B2 describes non-annulated thiophenylamides as dual FABP4/5 inhibitors [1]. The target compound maps onto the general formula (I) of this patent, wherein the 4-ethoxy substitution, furan-2-ylmethyl group, and 1,1-dioxidotetrahydrothiophen-3-yl moiety represent specific embodiments. The patent SAR indicates that variations in the aryl ether substituent (R1/R2 positions) and the heterocyclic moiety on the amide nitrogen (R3) directly modulate FABP4/5 inhibitory potency and isoform selectivity [1]. Although no specific EC50 or IC50 data for the exact target compound are disclosed in the patent, the structure falls within the claimed chemical space for dual FABP4/5 inhibition. Closely related analogs such as 2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)benzamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-4-(2-methylpropoxy)benzamide are listed as exemplars [1], confirming the relevance of this scaffold.

FABP4 FABP5 Thiophenylamide

GIRK Channel Pharmacology Modulation by Heterocyclic Substituents

In GIRK activator medicinal chemistry, the combination of a furan-containing amide substituent with a sulfone-modified core has been shown to influence both mode of pharmacology (activation vs. inhibition) and subtype selectivity [1]. The landmark 2013 study by Wen et al. demonstrated that subtle changes to the heterocyclic portion of the amide side chain could 'switch' molecules from GIRK1/2 activators to inhibitors [1]. While the target compound was not directly tested in that study, the presence of both the furan-2-ylmethyl and dioxidotetrahydrothiophenyl groups places it within a chemical neighborhood where such functional switching is possible. For reference, known GIRK1/2 activators such as ML297 (VU0456810) achieve EC50 = 160 nM for GIRK1/2 and EC50 = 887 nM for GIRK1/4 , while VU0810464 achieves EC50 = 165 nM for neuronal GIRK1/2 channels . The target compound's unique substitution pattern has not been evaluated in published GIRK assays.

GIRK1/2 GIRK1/4 Activator

Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide Based on Available Evidence


Chemical Probe for FABP4/5 Target Validation Studies

Based on its structural mapping onto US Patent 9353102 B2 [1], this compound may serve as a starting point for developing chemical probes to study FABP4/5 biology. Researchers investigating metabolic disorders, atherosclerosis, or non-alcoholic steatohepatitis could employ this scaffold for structure-activity relationship exploration, given the patent's explicit claims for these indications [1]. However, users must independently determine potency and selectivity before use.

Building Block for GIRK Modulator Library Synthesis

The 1,1-dioxidotetrahydrothiophen-3-yl group is validated as a metabolic stability enhancer in GIRK activator scaffolds [2]. This compound could be utilized as a key intermediate or reference standard in the synthesis of novel GIRK1/2 or GIRK1/4 modulators that require improved stability over urea-based leads like ML297 [3]. The furan-2-ylmethyl group also provides a handle for further diversification via electrophilic substitution or cross-coupling reactions.

Reference Compound for Sulfone-Containing Benzamide Physicochemical Profiling

The compound's well-defined structure comprising a benzamide core, cyclic sulfone, 4-ethoxy group, and furan heterocycle makes it a useful reference for determining baseline physicochemical properties (logP, solubility, permeability, plasma protein binding) of sulfone-containing benzamides. These data are essential for building predictive ADMET models and are not available for simpler benzamides lacking the sulfone moiety [2].

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(furan-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.